2-hydroxy-4-(hydroxymethyl)benzonitrile

Crystallization Purification Solid-State Chemistry

Sourcing mono-functional benzonitrile analogs forces extra synthetic steps and protecting-group strategies. This difunctional building block solves that bottleneck. - Orthogonal phenol and benzylic alcohol handles enable sequential, chemoselective derivatization without cross-reactivity. - High crystallinity (mp 167-169 °C) simplifies purification and handling versus low-melting analogs. - Supplied as a crystalline powder at ≥95% purity; available in research quantities with rapid global dispatch.

Molecular Formula C8H7NO2
Molecular Weight 149.1
CAS No. 210037-55-1
Cat. No. B6280317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-4-(hydroxymethyl)benzonitrile
CAS210037-55-1
Molecular FormulaC8H7NO2
Molecular Weight149.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(hydroxymethyl)benzonitrile (CAS 210037-55-1): Procurement-Ready Building Block with Orthogonal Functional Handles


2-Hydroxy-4-(hydroxymethyl)benzonitrile (CAS 210037-55-1) is a difunctional aromatic nitrile building block characterized by a nitrile group at the 1-position, a phenolic hydroxyl at the 2-position, and a benzylic hydroxymethyl group at the 4-position . With a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol, this compound is supplied as a crystalline powder with a melting point of 167–169 °C and is routinely available at purities of 95% or higher from commercial sources . Its unique substitution pattern positions it as a versatile scaffold for selective derivatization in medicinal chemistry and materials science, where the orthogonally reactive phenol and benzylic alcohol handles enable sequential functionalization without cross-reactivity [1].

Why Substituting 2-Hydroxy-4-(hydroxymethyl)benzonitrile with a Mono-Functional Analog Can Derail Your Synthetic Route


Generic substitution of 2-hydroxy-4-(hydroxymethyl)benzonitrile with simpler analogs such as 2-hydroxybenzonitrile or 4-(hydroxymethyl)benzonitrile is chemically unsound because it forfeits the unique orthogonal reactivity inherent to this difunctional scaffold. The target compound presents a phenolic –OH and a benzylic –CH₂OH group in a single molecule, enabling sequential, chemoselective transformations—for instance, selective O-alkylation or esterification at the phenol followed by independent manipulation of the benzylic alcohol, or vice versa [1]. In contrast, mono-functional analogs lack this dual-handle architecture, forcing the use of additional steps, protecting group strategies, or entirely different synthetic routes to achieve the same molecular complexity. The physical properties of the target compound also diverge markedly from its analogs: its melting point (167–169 °C) is significantly higher than that of 2-hydroxybenzonitrile (92–95 °C) or 4-(hydroxymethyl)benzonitrile (39–43 °C), reflecting enhanced intermolecular hydrogen bonding that can impact solubility, crystallization behavior, and purification workflows [2][3]. Simply put, selecting an analog lacking either the hydroxyl or hydroxymethyl group introduces synthetic and logistical obstacles that are avoided by using the fully functionalized target compound.

Quantitative Differentiation of 2-Hydroxy-4-(hydroxymethyl)benzonitrile from Closest Analogs: A Procurement-Focused Evidence Guide


Elevated Melting Point Enables Crystalline Handling and Purification Advantages

The melting point of 2-hydroxy-4-(hydroxymethyl)benzonitrile (167–169 °C) is substantially higher than that of its closest mono-functional analogs, 2-hydroxybenzonitrile (92–95 °C) and 4-(hydroxymethyl)benzonitrile (39–43 °C), as well as the isomeric 4-hydroxybenzonitrile (110–113 °C) [1][2][3]. This difference reflects the compound's ability to form a more robust intermolecular hydrogen-bonding network due to the simultaneous presence of both phenolic and benzylic hydroxyl groups. The higher melting point translates directly into a crystalline solid at room temperature, which simplifies handling, weighing, and storage compared to low-melting or liquid analogs, and also facilitates purification by recrystallization rather than more costly chromatographic methods.

Crystallization Purification Solid-State Chemistry

Orthogonal Functional Handles Permit Sequential Chemoselective Derivatization

2-Hydroxy-4-(hydroxymethyl)benzonitrile contains two chemically distinct hydroxyl groups: a phenolic –OH (more acidic, pKa ~10) and a benzylic –CH₂OH (less acidic, pKa ~15) [1]. This difference in acidity and nucleophilicity allows for orthogonal protection and selective functionalization strategies that are impossible with mono-functional analogs. For example, the phenolic –OH can be selectively alkylated or acylated under mild basic conditions while the benzylic alcohol remains intact, or the benzylic alcohol can be selectively oxidized to an aldehyde in the presence of the phenol using mild oxidants [2]. No such orthogonal reactivity exists in 2-hydroxybenzonitrile (phenol only) or 4-(hydroxymethyl)benzonitrile (benzylic alcohol only).

Orthogonal Protection Chemoselectivity Sequential Synthesis

Verified Purity and Batch-to-Batch Consistency via Multimodal Analytical Characterization

Reputable suppliers of 2-hydroxy-4-(hydroxymethyl)benzonitrile provide the compound with a standard purity of 95% or higher, and offer batch-specific analytical data including NMR, HPLC, and GC chromatograms . This level of quality assurance is critical for reproducible synthetic outcomes and is not uniformly available for all benzonitrile analogs, particularly those that are less commonly stocked or synthesized on-demand. The availability of detailed analytical documentation reduces the risk of unexpected side reactions or yield variability caused by unidentified impurities, which is a known concern when sourcing less well-characterized building blocks.

Quality Control Analytical Characterization Reproducibility

Optimal Application Scenarios for 2-Hydroxy-4-(hydroxymethyl)benzonitrile Based on Verified Differentiators


Sequential Diversification in Medicinal Chemistry Library Synthesis

The orthogonal phenol and benzylic alcohol handles of 2-hydroxy-4-(hydroxymethyl)benzonitrile make it an ideal core scaffold for generating diverse compound libraries via sequential functionalization. For instance, the phenolic –OH can be selectively alkylated with various electrophiles to install a first layer of diversity, followed by oxidation or esterification of the benzylic alcohol to introduce a second distinct modification. This approach, which is not feasible with mono-functional analogs, enables the rapid exploration of structure-activity relationships (SAR) while minimizing the number of synthetic steps and protecting group manipulations required [1].

Synthesis of Polyfunctional Ligands for Coordination Chemistry and Catalysis

The nitrile group of 2-hydroxy-4-(hydroxymethyl)benzonitrile can serve as a metal-coordinating moiety, while the phenolic and benzylic hydroxyl groups provide additional sites for further elaboration or secondary coordination. This makes the compound a valuable precursor for the synthesis of polydentate ligands used in homogeneous catalysis and metal-organic framework (MOF) construction. The crystalline nature of the compound (mp 167–169 °C) also facilitates purification and handling during ligand synthesis, a practical advantage over low-melting or liquid analogs .

Preparation of Advanced Polymer Building Blocks and Monomers

The difunctional nature of 2-hydroxy-4-(hydroxymethyl)benzonitrile allows it to be incorporated as a monomer or chain extender in the synthesis of functionalized polymers, including polyesters, polyethers, and polyurethanes. The orthogonal reactivity of the two hydroxyl groups enables the creation of well-defined polymer architectures with controlled branching or cross-linking density. Furthermore, the high melting point of the monomer facilitates solid-state polymerization techniques and reduces volatility-related issues during high-temperature processing .

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